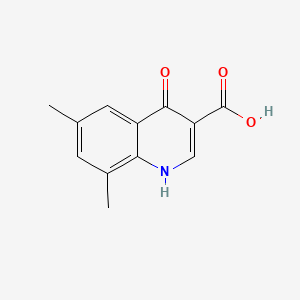

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUOQXWRSVPGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352142 | |

| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31601-86-2, 948288-96-8 | |

| Record name | 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31601-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, planar, and aromatic nature provides a robust framework for introducing diverse functional groups, enabling precise three-dimensional interactions with biological targets. Within this broad class, 4-hydroxyquinoline-3-carboxylic acids represent a particularly significant subclass. The serendipitous discovery of their antibacterial properties as by-products in chloroquine synthesis ultimately paved the way for the development of the vast family of quinolone antibiotics.[1]

This guide provides a detailed technical examination of a specific derivative, This compound . We will dissect its molecular architecture, outline its logical synthetic pathway with mechanistic insights, detail its analytical characterization, and explore its potential applications for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental structure and properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Identity

The foundational data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 948288-96-8 | [2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][3] |

| Molecular Weight | 217.22 g/mol | [2][3] |

| Common Synonyms | 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [2] |

| Physical Form | Solid |

Structural Elucidation

The molecule's structure is defined by a bicyclic quinoline core, functionalized with two methyl groups, a hydroxyl group, and a carboxylic acid.

Caption: 2D structure of this compound.

A critical feature of the 4-hydroxyquinoline scaffold is its existence in tautomeric equilibrium with its 4-quinolone form. The keto-enol tautomerism means the compound can be named and can react as either 4-hydroxyquinoline or 4-oxo-1,4-dihydroquinoline. This equilibrium is crucial for its biological activity, influencing its hydrogen bonding capabilities and overall electronic profile.

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for constructing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction .[4][5][6] This powerful cyclization strategy provides a logical and efficient pathway from simple aniline precursors.

The Gould-Jacobs Reaction Pathway

The synthesis involves a three-stage process: condensation, thermal cyclization, and hydrolysis. The choice of a substituted aniline—in this case, 2,4-dimethylaniline—directly installs the desired methyl groups onto the final quinoline core.

-

Condensation: The reaction begins with the nucleophilic attack of the amine (2,4-dimethylaniline) on diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((2,4-dimethylphenylamino)methylene)malonate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating to high temperatures (typically >250 °C), often in a high-boiling solvent like diphenyl ether. This step forms the quinoline ring system and eliminates a second molecule of ethanol, yielding Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate. The cyclization occurs at the unsubstituted ortho position of the aniline ring, a regioselectivity guided by steric and electronic factors.[5]

-

Saponification: The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt using a base such as sodium hydroxide. Subsequent acidification protonates the carboxylate and the phenolic hydroxyl group, precipitating the final product, this compound.[5][7]

Caption: Synthetic workflow via the Gould-Jacobs reaction.

Self-Validating Experimental Protocol

This protocol provides a robust framework for the synthesis, with built-in checkpoints for validation.

Step 1: Condensation

-

Procedure: In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours.

-

Causality: Heating drives the condensation reaction by facilitating the elimination of ethanol. Using a slight excess of EMME ensures the complete consumption of the starting aniline.

-

Validation: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the aniline spot and the appearance of a new, less polar product spot indicates successful intermediate formation.

Step 2: Thermal Cyclization

-

Procedure: To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260 °C for 30-60 minutes. Cool the reaction mixture and add hexanes to precipitate the crude ethyl ester. Filter the solid.

-

Causality: The high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (the 6-electron cyclization) that forms the quinoline ring. Diphenyl ether acts as a stable, non-reactive medium for this high-temperature process.

-

Validation: The formation of a precipitate upon cooling and addition of a non-polar solvent is a strong indicator of successful cyclization. The crude product can be analyzed by ¹H NMR to confirm the presence of the quinoline core.

Step 3: Saponification and Isolation

-

Procedure: Suspend the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 10% NaOH). Reflux the mixture for 2-4 hours until the solid dissolves completely, indicating the formation of the soluble sodium salt. Cool the solution to room temperature and acidify with concentrated HCl until the pH is ~2-3.

-

Causality: The basic conditions hydrolyze the ester to a carboxylate. Refluxing ensures the reaction goes to completion. Acidification is critical to protonate the carboxylate and the 4-hydroxy group, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.[7]

-

Validation: A voluminous precipitate should form upon acidification. The final product's purity can be confirmed by measuring its melting point and obtaining spectroscopic data. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two singlets or narrow doublets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons at C5 and C7. - Methyl Protons: Two singlets around ~2.3-2.7 ppm, each integrating to 3H. - C2-Proton: A singlet further downfield (~8.5-9.0 ppm). - Acidic Protons: Very broad signals for the carboxylic acid and hydroxyl protons, which may be exchangeable with D₂O. |

| FT-IR (cm⁻¹) | - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid O-H, overlapping with the phenolic O-H. - C=O Stretch: A strong, sharp band around 1680-1710 cm⁻¹ (carboxylic acid) and potentially another around 1640-1660 cm⁻¹ (quinolone ketone). - C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region, typical for the aromatic quinoline system. |

| Mass Spec (MS) | - Molecular Ion (M+H)⁺: A prominent peak at m/z = 218.08, corresponding to the protonated molecule [C₁₂H₁₂NO₃]⁺. |

Potential in Drug Development and Research

While specific biological data for this compound is not extensively published, the core scaffold is a highly active pharmacophore, suggesting significant potential. Research on analogous structures provides a strong basis for its utility.

-

Antiproliferative and Anticancer Applications: The quinoline-3-carboxylic acid framework is a key component in compounds designed as antiproliferative agents.[8] Derivatives have been studied as inhibitors of crucial cellular targets like protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[9][10] The planar quinoline system can facilitate intercalation with DNA or interact with flat binding domains in enzymes, while the carboxylic acid and hydroxyl groups can form critical hydrogen bonds within an active site.

-

Anti-inflammatory Activity: Several studies have demonstrated the anti-inflammatory properties of quinoline carboxylic acids.[11] These compounds can potentially modulate inflammatory pathways, making this scaffold an attractive starting point for developing novel anti-inflammatory agents.

-

Enzyme Inhibition and Chelation: The 4-hydroxy and 3-carboxy groups create a bidentate chelation site. This ability to bind divalent metal ions (e.g., Mg²⁺, Zn²⁺, Fe²⁺) is a known mechanism of action for many quinolone-based drugs, as these metals are often essential cofactors for enzymes. This chelation ability is speculated to be a key driver of their pharmacological effects.[11]

Conclusion

This compound is a well-defined chemical entity with a clear and accessible synthetic route via the Gould-Jacobs reaction. Its structure, featuring the privileged 4-hydroxyquinoline-3-carboxylic acid core decorated with lipophilic methyl groups, makes it a compound of significant interest for chemical and biological exploration. For researchers, it serves as an ideal starting material or scaffold for building more complex molecules and for screening in a variety of biological assays, particularly in the fields of oncology and immunology. Its robust chemistry and the proven therapeutic relevance of its parent scaffold ensure that it will remain a valuable building block in the ongoing quest for novel therapeutic agents.

References

- Gould–Jacobs reaction. In: Wikipedia. [Link]

- Berman, A. M., & Johnson, J. S. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

- Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

- Merck & Co. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]

- Padilla-Salinas, R., et al. (2025).

- Ningbo Inno Pharmchem Co., Ltd. (2025). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. Ningbo Inno Pharmchem Co., Ltd.[Link]

- PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.

- PubChemLite. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3). Université du Luxembourg. [Link]

- Al-Ostath, O. A., et al. (2021).

- Kumar, A., et al. (2020).

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Various Authors. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.

- Abboud, M. I., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

- PubChem. (n.d.). 4-Quinolone-3-carboxylic acid.

- Ilkei, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

- Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

- Various Authors. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. [Link]

- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

- Shields, J. D., et al. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid | C12H11NO3 | CID 720014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

CAS Number: 948288-96-8

This technical guide provides a comprehensive overview of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest to researchers and drug development professionals. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry.[1] The quinoline core is a key pharmacophore in numerous approved drugs, and its derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern of two methyl groups at positions 6 and 8, a hydroxyl group at position 4, and a carboxylic acid at position 3 suggests a unique electronic and steric profile that may influence its biological activity and potential as a lead compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 948288-96-8 | [4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [4] |

| Molecular Weight | 217.22 g/mol | [4] |

| Alternate Name | 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [4] |

| Physical Form | Solid |

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[5][6] This well-established method involves a three-step process: condensation of an aniline with an ethoxymethylenemalonate ester, thermal cyclization to form the quinoline ring, and subsequent hydrolysis of the ester to the carboxylic acid. The causality behind this experimental choice lies in its reliability and versatility for constructing the 4-hydroxyquinoline-3-carboxylate scaffold.

Experimental Workflow Diagram

Caption: Gould-Jacobs synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of Diethyl (2,4-dimethylanilino)methylenemalonate

-

In a round-bottom flask, combine one equivalent of 2,4-dimethylaniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the aniline.

-

Upon completion, cool the reaction mixture to room temperature. The intermediate, diethyl (2,4-dimethylanilino)methylenemalonate, will often solidify upon cooling and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to approximately 250°C.[7]

-

Slowly add the crude diethyl (2,4-dimethylanilino)methylenemalonate from the previous step to the hot solvent.

-

Maintain the temperature at 250°C for 30-60 minutes to facilitate the intramolecular cyclization.[7]

-

Cool the reaction mixture to room temperature, which will cause the product, ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, to precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.[8] The product can be further purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

-

Suspend the ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.[7][8]

-

Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the ester hydrolysis.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, causing the final product to precipitate.[7][8]

-

Collect the solid this compound by filtration, wash with cold water, and dry thoroughly.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups, aromatic protons in the 7-8 ppm region, and a downfield singlet for the carboxylic acid proton (typically >10 ppm). The proton on the quinoline ring (at position 2 or 5) will also be present.

¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons, aromatic carbons, the quinoline ring carbons, and a characteristic downfield signal for the carboxylic acid carbonyl carbon (typically in the 160-180 ppm range).

FTIR: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹) and the quinolone carbonyl (around 1650-1680 cm⁻¹), and C-H and C=C stretching vibrations characteristic of the aromatic system.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ).

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of 4-hydroxyquinoline-3-carboxylic acids has been investigated for various therapeutic applications.

Enzyme Inhibition: Structurally related compounds have been shown to act as inhibitors of various enzymes. For instance, certain 7-substituted 4-hydroxyquinoline-3-carboxylic acids are inhibitors of malate dehydrogenase and cellular respiration in Ehrlich ascites tumor cells.[9][10] Furthermore, quinoline-4-carboxylic acids have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is a target for anticancer and anti-inflammatory drugs.[11][12] The specific substitution pattern of the title compound may confer selectivity and potency towards certain enzymatic targets.

Anticancer Potential: The 4-oxoquinoline-3-carboxamide scaffold, closely related to the title compound, has been evaluated for its cytotoxic activity against various cancer cell lines.[2] Some derivatives have shown significant activity against gastric cancer cells while exhibiting lower toxicity towards normal cell lines.[2] Given that the quinoline core is present in several anticancer agents, this compound represents a candidate for screening in cancer cell-based assays.

Potential Mechanism of Action Visualization

Caption: Plausible mechanism of action for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that holds significant promise for further investigation in drug discovery. The provided synthesis protocol offers a reliable method for its preparation, enabling researchers to explore its potential as an enzyme inhibitor or anticancer agent. Future studies should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential.

References

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.

- PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

- PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.

- PrepChem.com. (n.d.). Synthesis of (B) 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

- PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.

- PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- ResearchGate. (n.d.). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

- ResearchGate. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- National Center for Biotechnology Information. (n.d.). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives.

- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000).

- Amerigo Scientific. (n.d.). This compound.

- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

- National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

- MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.

- ResearchGate. (n.d.). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3.

- ChemRxiv. (2021). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.

- ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

- ACS Publications. (n.d.). 7-Substituted-4-hydroxyquinoline-3-carboxylic acids as inhibitors of dehydrogenase enzymes and of the respiration of Ehrlich ascites tumor cells: multivariate analysis and quantitative structure-activity relationship for polar substituents.

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold

An In-Depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Properties, Synthesis, and Potential

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the quinolone class of molecules. While specific experimental data for this particular derivative is limited in public literature, this guide synthesizes available information on its identity, predicted properties, and likely synthetic route. Furthermore, it contextualizes the compound's potential significance by examining the well-established biological activities of the broader 4-hydroxyquinoline-3-carboxylic acid scaffold, a privileged structure in modern medicinal chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the quinolone chemical space.

The 4-hydroxyquinoline-3-carboxylic acid core, also known as the 4-quinolone-3-carboxylic acid motif, is a cornerstone pharmacophore in drug discovery.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse chemical functionalities, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The historical significance of this scaffold is profound; a 3-carboxyl-substituted 4-hydroxyquinoline, discovered as a by-product during chloroquine synthesis, serendipitously led to the development of the vast class of fluoroquinolone antibiotics.[2]

Beyond their famed antibacterial effects, these quinolone derivatives have been investigated for a wide array of therapeutic applications, including antitumor, anti-HIV, and cannabinoid receptor modulating activities.[1][3] The core structure's ability to chelate metal ions and participate in various biological interactions makes it a subject of ongoing research for novel therapeutic agents.[3] this compound is a specific analogue within this important chemical family.

Compound Identification and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonym(s) | 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [5] |

| CAS Number | 948288-96-8 | [5][6] |

| Molecular Formula | C₁₂H₁₁NO₃ | [5][6] |

| Molecular Weight | 217.22 g/mol | [4][5] |

| Physical Form | Solid | |

| InChI Key | IZUOQXWRSVPGRM-UHFFFAOYSA-N | |

| SMILES | Cc1cc(C)c2ncc(C(O)=O)c(O)c2c1 | [6] |

| Predicted XlogP | 2.6 | [7] |

Note: XlogP is a computationally predicted value.

Synthesis and Characterization

Retrosynthesis and Mechanistic Rationale: The Conrad-Limpach Synthesis

The synthesis of 4-hydroxyquinolines from anilines and β-ketoesters is a classic transformation in organic chemistry, known as the Conrad-Limpach synthesis.[8][9] This pathway represents the most logical and established method for preparing this compound.

The reaction proceeds in two key stages:

-

Condensation: The process begins with the reaction of an aniline (2,4-dimethylaniline) with a β-ketoester. For the target molecule, diethyl malonate or a similar derivative is the appropriate ketoester equivalent. This step forms a Schiff base intermediate, which exists in equilibrium with its enamine tautomer.

-

Thermal Cyclization: The critical, and often rate-determining, step is the high-temperature intramolecular cyclization of the enamine intermediate.[8] This electrocyclic ring-closing reaction requires significant thermal energy (typically ~250 °C) to overcome the energetic barrier of temporarily disrupting the aniline's aromaticity.[9][10] The reaction is driven by the subsequent elimination of an alcohol (e.g., ethanol) and tautomerization to form the highly stable, conjugated 4-hydroxyquinoline product.[8]

Historically, this cyclization was performed neat with moderate yields. However, Limpach later demonstrated that using a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve yields, often to over 90%.[8]

Detailed Experimental Protocol

The following is a proposed, field-proven protocol for the synthesis of this compound, adapted from the general principles of the Conrad-Limpach reaction.

Step 1: Synthesis of Ethyl 2-((2,4-dimethylphenyl)amino)acrylate

-

To a round-bottom flask, add 2,4-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).

-

Stir the mixture at room temperature for 6-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Remove any water formed during the reaction, potentially using a Dean-Stark apparatus if heating is gently applied, or work up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate. Purification by column chromatography may be performed but is often unnecessary for the subsequent step.

Step 2: Thermal Cyclization to Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate

-

Place the crude enamine intermediate into a high-boiling, inert solvent (e.g., mineral oil, Dowtherm A, or 1,2-dichlorobenzene) in a flask equipped with a reflux condenser.[8][10][11]

-

Heat the mixture to approximately 250 °C. The reaction should be carefully monitored for the evolution of ethanol.

-

Maintain this temperature for 30-60 minutes. Monitor the reaction's completion via TLC.

-

Allow the reaction mixture to cool. The product often precipitates upon cooling.

-

Dilute the cooled mixture with a non-polar solvent like hexanes to further precipitate the product and wash away the high-boiling solvent.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexanes.

Step 3: Saponification to this compound

-

Suspend the crude ethyl ester from Step 2 in an aqueous ethanol solution containing an excess of sodium hydroxide (e.g., 4% NaOH solution, 2-3 eq).[12]

-

Reflux the mixture for 2-5 hours, until TLC analysis indicates the complete consumption of the starting ester.[12]

-

After cooling the mixture to room temperature, carefully acidify it with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).[12]

-

The carboxylic acid product will precipitate as a solid.

-

Collect the final product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.[12]

Proposed Characterization Methods

The identity and purity of the synthesized compound must be validated through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework, showing characteristic aromatic proton signals, two distinct methyl singlets, and the absence of ethyl ester signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate molecular weight. Predicted collision cross section (CCS) values for various adducts are available as a reference.[7]

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic peaks for O-H (broad, for both phenol and carboxylic acid), C=O (carboxylic acid), and aromatic C=C stretching.

-

Melting Point Analysis: A sharp melting point would indicate high purity of the final crystalline solid.

Potential Biological Activity and Therapeutic Applications

The Quinolone Pharmacophore in Drug Discovery

While no specific biological activity has been published for this compound, its core structure is of immense interest to medicinal chemists. The 4-quinolone-3-carboxylic acid motif is considered a "privileged structure" due to its ability to serve as a ligand for diverse biological targets.[1]

-

Antibacterial Agents: This is the most prominent application. The scaffold is the basis for quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2]

-

Anticancer Activity: Numerous derivatives have been synthesized and evaluated as potential antiproliferative agents.[13] Some studies have shown that these compounds can inhibit cellular respiration, providing a potential mechanism for their antitumor effects.[14] The acidic nature of the carboxylic acid group may also enhance selective accumulation in the acidic microenvironment of tumors.[13]

-

Other Applications: Research has expanded into other areas, with reports of quinolone derivatives showing activity as HIV-1 integrase inhibitors and as modulators of cannabinoid receptors.[1]

Discussion and Future Directions

The therapeutic potential of this compound remains to be explored. The two methyl groups at the 6- and 8-positions increase the lipophilicity of the molecule compared to the parent scaffold, which could influence its membrane permeability, metabolic stability, and protein binding characteristics.

Future research should focus on:

-

Empirical Synthesis and Characterization: Performing the synthesis and fully characterizing the compound to establish a baseline of its physical and chemical properties.

-

Biological Screening: Evaluating the compound in a battery of biological assays, starting with broad screens for antibacterial and anticancer activity.

-

Structure-Activity Relationship (SAR) Studies: Using the synthesized compound as a starting point for further chemical modification to probe the effects of the 6,8-dimethyl substitution pattern on biological activity.

Conclusion

This compound is a distinct member of the medicinally significant quinolone family. While specific experimental data is sparse, its chemical identity is well-defined, and a robust synthetic pathway via the Conrad-Limpach reaction can be confidently proposed. The true value of this compound lies in its potential, derived from the rich pharmacological history of its parent scaffold. Its synthesis and subsequent biological evaluation could provide valuable insights for the development of new therapeutic agents in oncology, infectious disease, and beyond.

References

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid | C12H11NO3 | CID 720014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. PubChemLite - 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

This guide provides a comprehensive, technically detailed overview of the synthesis of 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Gould-Jacobs reaction, a robust method for the preparation of 4-hydroxyquinoline derivatives.[1][2] This document will delve into the mechanistic underpinnings of this synthetic pathway, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The 4-hydroxyquinoline-3-carboxylic acid motif, in particular, is a key pharmacophore found in a variety of biologically active compounds. Understanding the synthesis of derivatives such as this compound is therefore of significant value for the development of new chemical entities.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most direct and widely utilized method for the synthesis of this compound is the Gould-Jacobs reaction.[1][2] This multi-step process begins with a condensation reaction, followed by a thermal cyclization and subsequent saponification of the resulting ester. The overall synthetic scheme is outlined below:

Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a series of well-defined steps:

-

Condensation: The synthesis initiates with the nucleophilic attack of the amino group of 2,4-dimethylaniline on the ethoxymethylene group of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate.[1]

-

Thermal Cyclization: This step is a thermally induced intramolecular cyclization, which is often the most critical and challenging part of the synthesis. It requires high temperatures, typically around 250°C, to overcome the activation energy for the ring closure.[3] The reaction is a 6-electron cyclization process, leading to the formation of the quinoline ring system.[1] High-boiling, inert solvents such as diphenyl ether or Dowtherm A are commonly used to achieve the necessary reaction temperature.[3] The two methyl groups on the aniline ring direct the cyclization to the available ortho position.

-

Saponification: The final step is the hydrolysis of the ethyl ester at the 3-position of the quinoline ring. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the desired carboxylic acid.[1]

Experimental Protocols

The following protocols are based on established procedures for the Gould-Jacobs reaction and adapted for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Key Properties |

| 2,4-Dimethylaniline (2,4-Xylidine) | 95-68-1 | Starting material |

| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | Reagent |

| Dowtherm A | 8004-13-5 | High-boiling solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Base for saponification |

| Hydrochloric Acid (HCl) | 7647-01-0 | For acidification |

| Ethanol (EtOH) | 64-17-5 | Solvent |

| n-Hexane | 110-54-3 | Solvent for washing |

Step 1: Synthesis of Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

-

Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product can often be used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate

-

In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a suitable volume of Dowtherm A to 250°C.

-

Slowly add the crude diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate from Step 1 to the hot Dowtherm A with vigorous stirring.

-

Maintain the reaction temperature at 250°C for 30-60 minutes.

-

Allow the reaction mixture to cool to below 100°C.

-

Carefully add n-hexane to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with n-hexane to remove the high-boiling solvent.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford pure ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of this compound

-

Suspend the ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The desired this compound will precipitate as a solid.

-

Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Appearance | Solid |

| Melting Point | Data not available in searched literature. |

| ¹H NMR | Expected signals for aromatic protons, methyl groups, and acidic protons. |

| ¹³C NMR | Expected signals for quinoline ring carbons, methyl carbons, and carboxyl carbon. |

| IR Spectroscopy | Characteristic peaks for O-H, C=O, and C-N bonds. |

Safety Considerations

-

2,4-Dimethylaniline: This substance is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated fume hood.

-

Diethyl ethoxymethylenemalonate: This reagent is an irritant. Avoid contact with skin and eyes.

-

Dowtherm A: This is a high-boiling liquid. Care should be taken to avoid severe burns when working at high temperatures.

-

Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and appropriate PPE.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of this compound. Careful control of reaction parameters, particularly the high temperature required for the cyclization step, is crucial for achieving a good yield and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable quinoline derivative for further investigation.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

- Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia.

- PubChem. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid.

- Name Reaction. (n.d.). Gould-Jacobs Reaction.

- Zeitschrift für Kristallographie - New Crystal Structures. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 228(4), 549-550.

- Tetrahedron. (n.d.). 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Molbase. (n.d.). Synthesis of 6-butyryl-7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

- PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.

- Kappe, C. O., & Stadler, A. (2005). Malonates in Cyclocondensation Reactions. Molecules, 10(1), 1334–1348.

- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- Patel, M., & Patel, R. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.

- Patel, M., & Patel, R. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.

- Wawer, M., & Stilinović, V. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593.

- Oprean, R., & Oprean, L. (2008). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia, 56(6), 629-636.

- Rosas-Ramírez, D., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3369.

- Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

- Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Die Pharmazie, 55(10), 731-736.

- Acta Crystallographica Section E: Crystallographic Communications. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

- Organic Syntheses. (n.d.). diethyl methylenemalonate.

- Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

- Acta Crystallographica Section E: Structure Reports Online. (2008). Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173.

Sources

A Research Framework for Elucidating the Mechanism of Action of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a member of this versatile family, yet its specific mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the molecular mechanisms underpinning the potential therapeutic effects of this compound. By leveraging the known activities of structurally related quinoline-carboxylic acids and hydroxyquinolines, we propose several plausible hypotheses and detail the requisite experimental strategies to systematically explore them. This document serves as a roadmap for uncovering the biological targets and signaling pathways modulated by this compound, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction: The Quinoline Moiety as a Versatile Pharmacophore

The quinoline ring system is a recurring motif in a vast array of biologically active compounds, ranging from antimalarials to anticancer agents. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics. These agents famously exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[1] Furthermore, variations of the quinoline structure have been shown to inhibit other critical cellular enzymes and pathways, highlighting the chemical tractability and diverse biological potential of this scaffold.[1][2]

This compound, with its distinct substitution pattern, presents an intriguing subject for mechanistic investigation. The presence of the 4-hydroxy and 3-carboxy groups suggests potential for metal chelation and hydrogen bonding interactions with biological targets, while the dimethyl substitutions may influence its lipophilicity, metabolic stability, and target selectivity. This guide outlines a systematic approach to unraveling its mechanism of action.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Bacterial Topoisomerases

Given the structural similarity to quinolone antibiotics, a primary hypothesis is that this compound targets bacterial DNA gyrase and/or topoisomerase IV.

Hypothesis 2: Enzyme Inhibition Beyond Topoisomerases

Many quinoline derivatives exhibit inhibitory activity against a range of enzymes. Potential targets for this compound could include:

-

Dihydroorotate Dehydrogenase (DHODH): An enzyme crucial for de novo pyrimidine biosynthesis, which is a validated target for cancer and autoimmune diseases.[2]

-

Sirtuins (e.g., SIRT3): NAD+-dependent deacetylases involved in cellular metabolism and cancer, which have been shown to be modulated by quinoline derivatives.

Hypothesis 3: Disruption of Metal Homeostasis through Chelation

The 4-hydroxyquinoline moiety can act as a chelating agent for various metal ions.[3][4] Disruption of essential metal ion homeostasis can trigger a cascade of cellular events, including oxidative stress and apoptosis.

Experimental Validation Strategies

A multi-pronged experimental approach is essential to systematically test the proposed hypotheses.

General Cytotoxicity and Bioactivity Screening

The initial step is to determine the biological context in which this compound is active.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate selected bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, K562) in 96-well plates.[5]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line/Bacterial Strain | IC50 (µM) |

| Escherichia coli | 15.2 |

| Staphylococcus aureus | 8.9 |

| MCF-7 (Breast Cancer) | 25.6 |

| K562 (Leukemia) | 18.3 |

| HEK293 (Non-cancerous) | >100 |

Investigation of Topoisomerase Inhibition

Experimental Protocol: DNA Gyrase Supercoiling Assay

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

dot

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Broader Enzyme Inhibition Assays

Experimental Protocol: DHODH Inhibition Assay

-

Reaction Components: Combine recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., DCIP) in a 96-well plate.

-

Compound Addition: Add varying concentrations of this compound.

-

Initiate Reaction: Start the reaction by adding coenzyme Q.

-

Kinetic Reading: Monitor the decrease in absorbance of the electron acceptor over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value for DHODH inhibition.

Elucidating Metal Chelation Effects

Experimental Protocol: UV-Vis Spectrophotometry for Metal Chelation

-

Compound Solution: Prepare a solution of this compound in a suitable buffer.

-

Metal Titration: Sequentially add aliquots of a metal salt solution (e.g., FeCl3, ZnCl2) to the compound solution.

-

Spectral Scans: Record the UV-Vis spectrum after each addition.

-

Analysis: A shift in the absorption maxima upon addition of the metal ion is indicative of complex formation (chelation).

dot

Caption: Hypothesized Signaling Pathways.

Concluding Remarks

The exploration of the mechanism of action of this compound holds significant promise for the discovery of novel therapeutic leads. The structured experimental approach outlined in this guide, progressing from broad bioactivity screening to specific target validation, provides a robust framework for a thorough investigation. The insights gained from these studies will be instrumental in defining the therapeutic potential of this compound and guiding future drug development efforts.

References

- PubChem. 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. [Link]

- Singh, P., & Kumar, V. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

- Baviskar, A. T., & De, A. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 13(5), 723–739.

- He, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 65(3), 2133–2153. [Link]

- Amerigo Scientific. This compound. [Link]

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

- Kovács, D., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

- Al-Masoudi, N. A., & Al-Amiery, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4321. [Link]

- Kovács, D., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 26(11), 3326. [Link]

- Penchala, S. C., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 58(15), 6213–6231. [Link]

- Al-Amiery, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 848866. [Link]

- Al-Amiery, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a broad spectrum of biological activities. Within this diverse family, the 4-hydroxyquinoline-3-carboxylic acid moiety has emerged as a particularly privileged scaffold, amenable to synthetic modification and consistently demonstrating significant pharmacological potential. This technical guide focuses on a specific, yet promising, member of this class: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. While direct and extensive research on this particular derivative is nascent, this document will synthesize the wealth of knowledge surrounding its parent scaffold and related analogs to provide a comprehensive overview of its probable biological activities and to propose robust experimental frameworks for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel quinoline derivatives.

The Quinoline-3-Carboxylic Acid Core: A Foundation of Diverse Bioactivity

The inherent biological activity of the quinoline ring system is well-established. However, the strategic placement of a hydroxyl group at the 4-position and a carboxylic acid at the 3-position creates a unique electronic and structural environment that endows these molecules with a remarkable capacity to interact with various biological targets. The 6,8-dimethyl substitution pattern of the target compound further modulates its lipophilicity and steric profile, which can significantly influence its pharmacokinetic properties and target engagement. Based on extensive studies of related analogs, the primary areas of biological activity for this compound are predicted to be in anticancer, anti-inflammatory, and antimicrobial applications.

Antiproliferative and Anticancer Potential: A Multi-pronged Approach

Derivatives of quinoline-3-carboxylic acid have consistently demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][2] Studies on similar compounds have revealed significant growth inhibition against mammary (MCF7), cervical (HeLa), colon (HCT116), lung (A549), and prostate (PC3) cancer cells.[1][3] The presence of the 4-hydroxy and 3-carboxy groups is often associated with the ability to chelate divalent metal ions, a proposed mechanism for their cytotoxic effects.[1]

Proposed Mechanism of Action: Protein Kinase CK2 Inhibition

One of the most compelling mechanisms of action for this class of compounds is the inhibition of protein kinase CK2.[4] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. Several derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2, with IC50 values in the micromolar range.[4][5] The 6,8-dimethyl substitution on our target molecule may influence its binding affinity and selectivity for the ATP-binding pocket of CK2.

Caption: Proposed inhibition of Protein Kinase CK2 by this compound in cancer cells.

Experimental Protocol: In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing the various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Quinoline-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory potential.[1] In preclinical models, these compounds have shown the ability to suppress the inflammatory response induced by lipopolysaccharide (LPS) in macrophages, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[1]

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are likely mediated through the inhibition of key pro-inflammatory signaling pathways. This may involve the suppression of nitric oxide (NO) production, a key inflammatory mediator, and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The 6,8-dimethyl substitution may enhance the compound's ability to penetrate cell membranes and interact with intracellular inflammatory targets.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment: Seed cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

-

Cytokine Measurement (ELISA):

-

Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Antimicrobial Activity: A Potential New Class of Antibiotics

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of novel antimicrobial agents. The quinoline scaffold is the basis for the quinolone class of antibiotics, and numerous quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties.[6][7] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[6][8]

Proposed Mechanism of Action: Targeting Bacterial Processes

The antimicrobial action of quinoline derivatives can be multifaceted. For some, the mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The specific substitutions on the quinoline ring, such as the 6,8-dimethyl groups, can influence the spectrum of activity and potency against different bacterial species.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).

-

Broth Microdilution Method:

-

Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary and Future Directions

The biological activities of quinoline-3-carboxylic acid derivatives are summarized in the table below. This data, derived from studies on analogous compounds, provides a strong rationale for the investigation of this compound.

| Biological Activity | Key Findings from Analogs | Proposed Mechanism of Action for the Target Compound |

| Anticancer | Potent cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa, HCT116).[1][2] | Inhibition of Protein Kinase CK2, metal chelation.[1][4] |

| Anti-inflammatory | Suppression of LPS-induced inflammation in macrophages, comparable to indomethacin.[1] | Inhibition of NO, TNF-α, and IL-6 production. |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria.[6][8] | Inhibition of bacterial DNA gyrase and topoisomerase IV. |

Future research should focus on the synthesis and purification of this compound to enable the rigorous experimental validation of these predicted activities. Structure-activity relationship (SAR) studies, involving the synthesis of additional derivatives with modifications at the 6 and 8 positions, will be crucial for optimizing potency and selectivity. In vivo studies in relevant animal models will be the subsequent step to translate these promising in vitro findings into potential therapeutic applications.

Conclusion

While direct experimental data on this compound is limited, the extensive body of research on the broader quinoline-3-carboxylic acid class provides a compelling case for its potential as a versatile therapeutic agent. Its predicted anticancer, anti-inflammatory, and antimicrobial properties, rooted in well-established mechanisms of action, make it a high-priority candidate for further investigation. The experimental protocols detailed in this guide offer a clear and robust framework for elucidating the biological activity of this promising compound and paving the way for its potential development as a novel therapeutic.

References

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.

- 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid | C12H11NO3 | CID 720014. PubChem.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.

- Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. PubMed.

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Prominence of the 4-Quinolone-3-Carboxylic Acid Scaffold

The 4-quinolone-3-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Since the discovery of nalidixic acid in 1962, derivatives of this core structure have been instrumental in the development of potent antibacterial agents, famously known as the fluoroquinolones.[2] Beyond their antimicrobial prowess, contemporary research has unveiled a broader therapeutic potential for this class of molecules, encompassing antitumor, anti-HIV, and cannabinoid receptor modulating activities.[1][3] This guide focuses on a specific derivative, 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, providing a comprehensive overview of its synthesis, physicochemical characteristics, and anticipated biological significance for researchers and drug development professionals.

Chemical Synthesis: The Gould-Jacobs Reaction as a Foundational Approach

The primary and most established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[4][5] This versatile reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[4]

Logical Framework of the Gould-Jacobs Synthesis

The reaction proceeds through a well-defined sequence of steps, each driven by fundamental principles of organic chemistry. The choice of a substituted aniline, in this case, 2,4-dimethylaniline, dictates the substitution pattern on the benzene portion of the quinoline core. The electron-donating nature of the methyl groups at the meta-positions (relative to the amino group's ortho and para directing influence) facilitates the initial condensation and subsequent cyclization.[4]

Caption: The synthetic pathway of this compound via the Gould-Jacobs reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a validated methodology for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, adapted for the specific preparation of the 6,8-dimethyl analog. Modern adaptations utilizing microwave irradiation can significantly reduce reaction times and improve yields.[6]

Step 1: Condensation of 2,4-Dimethylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask, combine 2,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

-

Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilinomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

-

The crude anilinomethylenemalonate intermediate is added to a high-boiling point inert solvent, such as Dowtherm A or mineral oil.

-

The mixture is heated to approximately 250 °C. This high temperature is crucial for the intramolecular 6-electron electrocyclization that forms the quinoline ring.

-